(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide
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Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE: is a synthetic organic compound characterized by its complex structure, which includes brominated phenyl groups and an acetamido-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. The subsequent step involves the reaction of this intermediate with butanamide to form the desired compound under controlled conditions, such as low temperature and inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of brominated phenyl groups can enhance binding affinity and specificity, while the acetamido-imino moiety may facilitate interactions with hydrogen bond donors or acceptors.
Comparison with Similar Compounds
- (3E)-3-{[2-(2-CHLORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE
- (3E)-3-{[2-(2-FLUORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE
Uniqueness: The uniqueness of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-BROMOPHENYL)BUTANAMIDE lies in its specific brominated phenyl groups, which can confer distinct chemical and biological properties compared to its chloro- or fluoro-substituted analogs. These properties may include enhanced reactivity, binding affinity, and stability under certain conditions.
Properties
Molecular Formula |
C19H19Br2N3O3 |
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Molecular Weight |
497.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(4-bromophenyl)butanamide |
InChI |
InChI=1S/C19H19Br2N3O3/c1-12-3-8-17(16(21)9-12)27-11-19(26)24-23-13(2)10-18(25)22-15-6-4-14(20)5-7-15/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
CUURMRRRDNMWPX-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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